2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Overview
Description
Mechanism of Action
Target of Action
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, also known as Trithioacetone or Hexamethyl-1,3,5-trithiane, is an organic chemical with a six-membered ring of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon
Mode of Action
It is known that the compound is a stable cyclic trimer of thioacetone (propane-2-thione), which by itself is an unstable compound . This suggests that Trithioacetone may interact with its targets through a mechanism involving the formation of stable cyclic trimers.
Biochemical Pathways
It is known that the species often arise from thiation of ketones and aldehydes . The incipient thioketones and thioaldehydes undergo trimerization to form Trithioacetone . This suggests that Trithioacetone may affect biochemical pathways involving ketones and aldehydes.
Result of Action
It is known that trithioacetone is found in some flavoring agents , suggesting that it may have effects on taste perception.
Action Environment
It is known that trithioacetone is a stable compound , suggesting that it may be resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
Trithioacetone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between trithioacetone and cytochrome P450 involves the binding of trithioacetone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, trithioacetone can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the biochemical pathways in which trithioacetone is involved .
Cellular Effects
Trithioacetone has been shown to influence various cellular processes and functions. In different cell types, trithioacetone can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, trithioacetone has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation. Furthermore, trithioacetone can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the importance of trithioacetone in cellular biochemistry .
Molecular Mechanism
The molecular mechanism of trithioacetone involves its interactions with various biomolecules at the molecular level. Trithioacetone can bind to enzymes, leading to either inhibition or activation of their activity. For example, trithioacetone has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, trithioacetone can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are key to understanding the molecular mechanisms through which trithioacetone exerts its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trithioacetone can change over time due to its stability and degradation. Trithioacetone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that trithioacetone can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes and alterations in gene expression. These temporal effects are important for designing experiments and interpreting results involving trithioacetone .
Dosage Effects in Animal Models
The effects of trithioacetone vary with different dosages in animal models. At low doses, trithioacetone may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, trithioacetone can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response. Understanding the dosage effects of trithioacetone is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
Trithioacetone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in the metabolism of trithioacetone is cytochrome P450, which catalyzes the oxidation of trithioacetone to form reactive intermediates. These intermediates can further react with other biomolecules, leading to changes in metabolic flux and metabolite levels. The involvement of trithioacetone in metabolic pathways highlights its role in cellular biochemistry and its potential impact on metabolic processes .
Transport and Distribution
Within cells and tissues, trithioacetone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of trithioacetone across cellular membranes and its localization within specific cellular compartments. For example, trithioacetone can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects. The transport and distribution of trithioacetone are critical for understanding its cellular localization and activity .
Subcellular Localization
Trithioacetone exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize within organelles such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The subcellular localization of trithioacetone is often directed by targeting signals or post-translational modifications that guide its transport to specific compartments. Understanding the subcellular localization of trithioacetone is essential for elucidating its role in cellular biochemistry .
Preparation Methods
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane was first synthesized in 1889 by Baumann and Fromm . The primary synthetic route involves the reaction of hydrogen sulfide with acetone in the presence of an acidified zinc chloride catalyst at 25°C . This reaction yields a product that is 60-70% trithioacetone, along with 30-40% of 2,2-propanedithiol and small amounts of other impurities . Another method involves the pyrolysis of allyl isopropyl sulfide .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane undergoes several types of chemical reactions:
Pyrolysis: When heated to 500-650°C under reduced pressure (5-20 mm Hg), trithioacetone decomposes to form thioacetone.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are limited, but it is known that trithioacetone can participate in these types of reactions due to the presence of sulfur atoms.
Substitution: This compound can undergo substitution reactions, particularly involving the sulfur atoms in its structure.
Scientific Research Applications
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology and Medicine:
Industry: This compound is found in some flavoring agents and is used in the fragrance industry.
Comparison with Similar Compounds
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane can be compared with several similar compounds:
Thioacetone: The monomer of trithioacetone, thioacetone (propane-2-thione), is highly unstable and has an extremely potent, unpleasant odor.
Hexamethylcyclotrisiloxane: An analog with a silicon-oxygen ring instead of a carbon-sulfur one.
Hexamethylcyclotrisilazane: An analog with a silicon-nitrogen ring.
2,2,4,4,6,6-hexamethyl-1,3,5-triselena-2,4,6-tristannacyclohexane: An analog with a tin-selenium ring.
This compound’s stability and unique sulfur-containing structure make it distinct from these similar compounds.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWHQAWKFYFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SC(SC(S1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047723 | |
Record name | Trithioacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
105.00 to 107.00 °C. @ 10.00 mm Hg | |
Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in oils | |
Record name | Trithioacetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.062-1.068 | |
Record name | Trithioacetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
828-26-2 | |
Record name | Trithioacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trithioacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trithioacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITHIOACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0ME5B2ZWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21.8 °C | |
Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between trithioacetone (TtATP) and its explosive counterpart triacetone triperoxide (TATP)?
A1: Trithioacetone (TtATP) differs from triacetone triperoxide (TATP) in the linking atoms within the cyclic structure. While TATP contains –C–O–O–C– linkages, TtATP replaces the oxygen atoms with sulfur, resulting in –C–S–O–C– linkages. [] This seemingly small alteration in structure leads to significant differences in their properties, particularly regarding stability and decomposition energy.
Q2: How does the hypothetical decomposition of trithioacetone (TtATP) differ from that of triacetone triperoxide (TATP)?
A2: Density functional calculations predict a significant difference in the decomposition behavior of TtATP compared to TATP. While TATP decomposition into acetone and dioxygen is calculated to be exoergic (releasing energy), the hypothetical decomposition of TtATP into thioacetone and dioxygen is calculated to be significantly endoergic. [] This means that TtATP decomposition would require a net input of energy, suggesting a higher level of stability compared to TATP.
Q3: What insights can be gained from the study of hexahydro-1,3,5-trimethyl-1,3,5-triazine regarding the conformational behavior of trithioacetone (hexamethyl-1,3,5-trithiane)?
A3: While the provided research doesn't directly investigate trithioacetone's conformational behavior, it examines a closely related compound, hexahydro-1,3,5-trimethyl-1,3,5-triazine. [] This study reveals that the molecule undergoes conformational isomerization through ring inversion, potentially synchronized with nitrogen inversions. Although the specific details might differ for trithioacetone, this research suggests that conformational flexibility and ring inversion could be relevant factors in its behavior and properties.
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